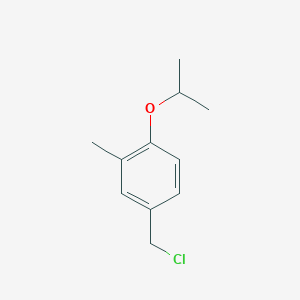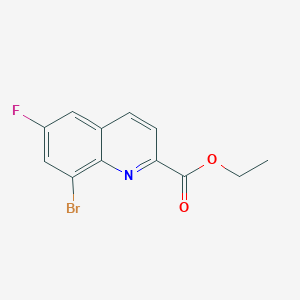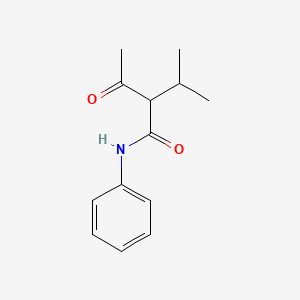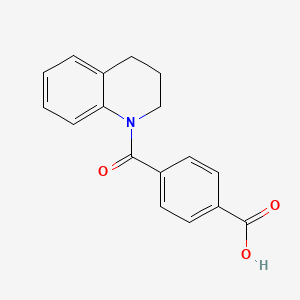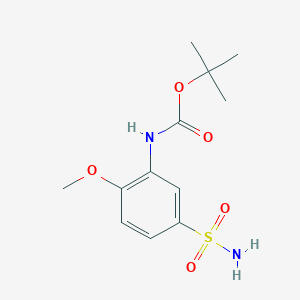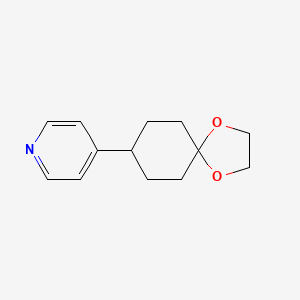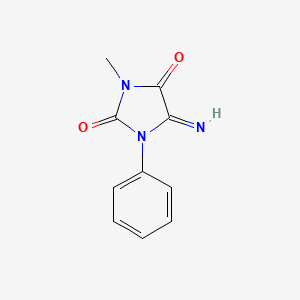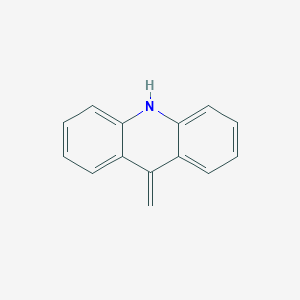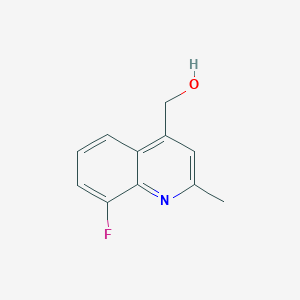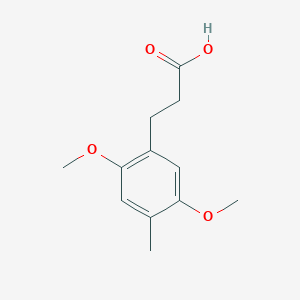![molecular formula C17H36N2O3Si B8477469 tert-butyl 3-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B8477469.png)
tert-butyl 3-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 3-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminomethyl Group:
Protection of the Hydroxyl Group: The hydroxyl group at the 4-position is protected using tert-butyldimethylsilyl chloride under basic conditions to form the tert-butyldimethylsilyloxy group.
Formation of the Carboxylate Group: The carboxylate group at the 1-position is introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to minimize by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl 3-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 3-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. Its functional groups allow for the attachment of fluorescent or radioactive labels, facilitating the study of biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system or other piperidine-sensitive pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for the synthesis of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the tert-butyldimethylsilyloxy group can enhance the compound’s stability and lipophilicity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate: Lacks the tert-butyldimethylsilyloxy group, resulting in different reactivity and properties.
4-(tert-Butyldimethylsilyloxy)piperidine-1-carboxylate: Lacks the aminomethyl group, affecting its biological activity and synthetic applications.
Tert-butyl 3-(aminomethyl)-4-hydroxypiperidine-1-carboxylate: Contains a hydroxyl group instead of the tert-butyldimethylsilyloxy group, leading to different chemical reactivity and stability.
Uniqueness
tert-butyl 3-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate is unique due to the presence of both the aminomethyl and tert-butyldimethylsilyloxy groups. This combination of functional groups imparts distinct reactivity and stability, making it valuable for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C17H36N2O3Si |
|---|---|
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
tert-butyl 3-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H36N2O3Si/c1-16(2,3)21-15(20)19-10-9-14(13(11-18)12-19)22-23(7,8)17(4,5)6/h13-14H,9-12,18H2,1-8H3 |
Clave InChI |
YBYJDQAYYDVAGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)CN)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-5-[(4-methylpiperazin-1-yl)carbonyl]pyrazine](/img/structure/B8477392.png)
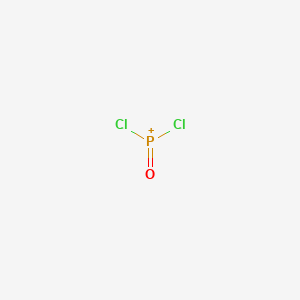
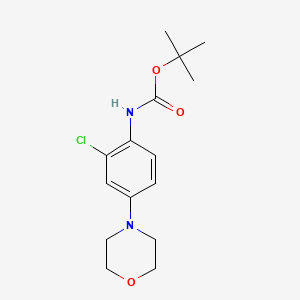
![2-[4-(tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B8477418.png)
